molecular formula C25H26N2O4S B2753453 N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide CAS No. 433240-59-6

N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide

Cat. No. B2753453
CAS RN: 433240-59-6
M. Wt: 450.55
InChI Key: GLIPCOHKHKJLQR-XPAFPMRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

Compounds with butanamide derivatives have been evaluated for their dual inhibitory effects on cyclooxygenase and lipoxygenase pathways, showcasing potential in pain and inflammation models with notable gastric tolerance. This suggests a broader therapeutic window for related compounds in managing pain and inflammation without gastrointestinal side effects (Tordjman et al., 2003).

Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes

Derivatives of butanamides have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating their utility in reducing blood glucose levels in diabetes models. This indicates a potential for similar compounds to be used in the management of type 2 diabetes (Nitta et al., 2008).

Photosensitizers for Photodynamic Therapy

Research into zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups highlights their excellent fluorescence properties, high singlet oxygen quantum yield, and potential as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Antimicrobial Agents

A variety of synthesized butanamide derivatives have demonstrated antimicrobial activities, suggesting their potential application in developing new antibacterial and antifungal agents. This includes a focus on compounds with specific substituents that show significant activity against a range of microbial strains (Mohamed et al., 2012).

Luminescent Properties for White Light Emission

Benzothiazole derivatives, including those with octanamide moieties, have been investigated for their luminescent properties, particularly for applications in white-light emitting devices. This demonstrates the versatility of related compounds in materials science, especially in optoelectronics and display technologies (Lu et al., 2017).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-31-21-13-11-20(12-14-21)26-23(28)10-7-15-27-24(29)22(32-25(27)30)17-18(2)16-19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17H,3,7,10,15H2,1-2H3,(H,26,28)/b18-16+,22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIPCOHKHKJLQR-XPAFPMRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.